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(S)-(+)-3-nonanol

Cat. No.: B8253651
CAS No.: 61925-49-3
M. Wt: 144.25 g/mol
InChI Key: GYSCXPVAKHVAAY-VIFPVBQESA-N
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Description

Overview of Enantiopure Compounds in Advanced Synthetic Chemistry

Enantiopure compounds, which are molecules that exist as a single stereoisomer, are of paramount importance in advanced synthetic chemistry. numberanalytics.comnumberanalytics.com The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its physical, chemical, and biological properties. numberanalytics.com Many molecules of interest, particularly in the pharmaceutical and agrochemical industries, are chiral, meaning they are non-superimposable on their mirror images. numberanalytics.comenantia.com These mirror images are called enantiomers. numberanalytics.com Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. numberanalytics.comwikipedia.org The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was a sedative and the other was teratogenic. numberanalytics.com Consequently, the ability to synthesize enantiomerically pure compounds is a critical goal in modern organic synthesis. numberanalytics.com This has driven the development of numerous strategies, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures, to obtain compounds with high enantiopurity. enantia.comub.edu

The Role of Chiral Secondary Alcohols in Asymmetric Transformations

Chiral secondary alcohols are a vital class of molecules that serve as versatile building blocks and key intermediates in asymmetric synthesis. Their importance stems from the presence of a hydroxyl group attached to a stereogenic center, which can be exploited in a variety of chemical transformations. These alcohols can be used as starting materials for the synthesis of more complex chiral molecules or can be converted into other functional groups with retention or inversion of configuration.

Furthermore, chiral secondary alcohols are frequently employed as chiral auxiliaries. numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. numberanalytics.com Chiral secondary alcohols can also be utilized as ligands for metal catalysts or as organocatalysts themselves, facilitating a wide range of enantioselective reactions. frontiersin.org The development of efficient methods for the synthesis of enantiomerically enriched secondary alcohols, such as the asymmetric reduction of prochiral ketones, is therefore a significant area of research. ru.nl

Academic Context for the Investigation of (S)-(+)-3-nonanol

The investigation of specific chiral secondary alcohols, such as this compound, is situated within the broader academic pursuit of advancing asymmetric synthesis and understanding the structure-activity relationships of chiral molecules. While not as extensively studied as some other chiral alcohols, this compound presents an interesting case for several reasons. Its structure, a nine-carbon chain with a hydroxyl group at the third position, provides a simple yet distinct chiral scaffold.

Research into the synthesis and properties of this compound contributes to the fundamental knowledge base of chiral compounds. Studies on its preparation can lead to the development of new or improved stereoselective synthetic methods. Furthermore, exploring its potential applications as a chiral building block or in asymmetric catalysis can open new avenues for the synthesis of other valuable enantiopure substances. The presence of 3-nonanol (B1585245) in some natural products, such as certain muskmelons and grapes, also provides a rationale for its investigation, as understanding the biosynthesis and function of such compounds in nature can inspire new synthetic strategies and applications. maxapress.commaxapress.comcabidigitallibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B8253651 (S)-(+)-3-nonanol CAS No. 61925-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCXPVAKHVAAY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426440
Record name (S)-(+)-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61925-49-3
Record name 3-Nonanol, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NONANOL, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M759G0732
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for the Enantioselective Synthesis of S + 3 Nonanol

Biocatalytic Approaches to Chiral Alcohol Production

Biocatalytic processes have emerged as powerful tools for the synthesis of chiral alcohols. These methods often involve the use of enzymes or whole-cell systems to catalyze reactions with high stereo- and regioselectivity.

Enzyme-mediated hydroxylation of inert alkanes provides a direct route to alcohols. This approach is particularly attractive as alkanes are readily available starting materials.

Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes capable of catalyzing the regio- and stereoselective oxidation of various substrates, including the hydroxylation of unactivated C-H bonds. Wild-type P450s often suffer from limitations such as low catalytic efficiency and limited substrate specificity. However, protein engineering, including rational design and directed evolution, has significantly enhanced their activity, stability, and selectivity.

Engineered P450 BM3 (CYP102A1) from Bacillus megaterium is a well-studied example that has been modified for the regio- and enantioselective hydroxylation of alkanes. For instance, engineered variants of P450 BM3 have been shown to hydroxylate linear alkanes regio- and enantioselectively. One mutant, 9-10A-A328V, hydroxylates octane (B31449) primarily at the 2-position, yielding (S)-2-octanol with 40% enantiomeric excess (ee). Another mutant, 1-12G, hydroxylates larger alkanes primarily at the 2-position, producing (R)-2-alcohols with 40-55% ee. While these examples focus on octane, the principles of engineering P450s for specific regio- and enantioselectivity are applicable to other linear alkanes like nonane (B91170), potentially enabling the selective hydroxylation at the 3-position to yield 3-nonanol (B1585245).

P450s can catalyze the asymmetric hydroxylation of various C-H bonds, including allylic and benzylic positions. Research has demonstrated the engineering of P450 BM3 variants for highly selective allylic hydroxylation of ω-alkenoic esters, achieving high enantioselectivities (93-99% ee). These studies highlight the potential of engineered P450s to control the stereochemistry of hydroxylation reactions on aliphatic chains relevant to nonanol synthesis.

Directed evolution is a powerful protein engineering technique that mimics natural evolution to improve enzyme properties such as activity, selectivity, and stability. This iterative process involves cycles of gene mutagenesis, expression of mutant libraries, and screening for desired catalytic performance.

Directed evolution has been successfully applied to P450 monooxygenases to alter their regio- and enantioselectivity. For example, directed evolution has been used to invert the enantioselectivity of a P450 monooxygenase for asymmetric biohydroxylation. Starting from a P450 that showed moderate (S)-selectivity (43% ee), directed evolution yielded a mutant with (R)-selectivity (83% ee). This demonstrates the ability of directed evolution to fine-tune the stereochemical outcome of P450-catalyzed hydroxylations.

Structure-guided directed evolution, combining insights from enzyme structure with evolutionary principles, has been employed to generate P450 mutants with high regio- and enantioselectivity for the oxidative hydroxylation of specific substrates. This approach has led to the achievement of >95% regio- and >95% enantioselectivity for both (R)- and (S)-products in the hydroxylation of a model ester substrate using P450-BM3. These advanced directed evolution strategies hold promise for tailoring P450 enzymes to achieve highly selective hydroxylation of nonane at the 3-position to specifically produce (S)-(+)-3-nonanol.

Many biocatalytic oxidation and reduction reactions catalyzed by enzymes like P450 monooxygenases and alcohol dehydrogenases require cofactors, typically NAD(P)H. The cost of stoichiometric amounts of these cofactors can be a significant barrier to the industrial application of biocatalytic processes. Therefore, efficient cofactor regeneration systems are crucial for the economic viability and sustainability of these syntheses.

Cofactor regeneration systems typically involve a second enzyme that recycles the oxidized cofactor (NAD(P)+) back to its reduced form (NAD(P)H) using a co-substrate. Common enzymes used for NAD(P)H regeneration include formate (B1220265) dehydrogenase, glucose dehydrogenase, and alcohol dehydrogenases. For example, yeast formate dehydrogenase is commonly used for NADH regeneration, while glucose dehydrogenase from Bacillus species can regenerate either NADH or NADPH.

The coupling of the primary biocatalytic reaction with an enzymatic cofactor regeneration system allows for the use of catalytic amounts of the expensive cofactor, with the co-substrate being consumed instead. This approach has been successfully applied in various biocatalytic processes for the synthesis of chiral alcohols and amino acids. Whole-cell biocatalysis can also offer intrinsic cofactor regeneration capabilities through cellular metabolism.

The asymmetric bioreduction of prochiral ketones is a widely used and highly effective method for the synthesis of chiral secondary alcohols. This transformation is typically catalyzed by enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) present in microorganisms or isolated from them.

Various microorganisms, including bacteria, yeasts, and fungi, as well as plant cells, have been employed as biocatalysts for the asymmetric reduction of ketones. For instance, Daucus carota (carrot) roots have been successfully used as a biocatalyst for the asymmetric reduction of ketones, offering high regio- and stereoselectivity under mild conditions. The enzymatic reduction of prochiral heterocyclic ketones by carrot root has been shown to afford the corresponding (S)-alcohols with high enantiomeric excess.

Isolated enzymes, such as carbonyl reductases and alcohol dehydrogenases, have also been purified and utilized for the asymmetric reduction of ketones. These enzymes often exhibit high enantioselectivity, leading to the formation of chiral alcohols with high optical purity. The bioreduction of 3-nonanone (B1329264) (ethyl hexyl ketone) using a suitable ketoreductase or alcohol dehydrogenase with the correct stereopreference and coupled cofactor regeneration could provide a route to this compound.

Research findings on the bioreduction of ketones highlight the potential for achieving high enantioselectivity. For example, the asymmetric reduction of various aromatic ketones and β-ketoesters by microalgal photo-biocatalysis has yielded chiral alcohols with high enantiomeric excess, in some cases up to 97% ee.

Bioreduction of ketones can be carried out using growing or resting cells, or with isolated enzymes. Whole-cell systems offer the advantage of intrinsic cofactor regeneration, simplifying the process.

Engineered P450 Monooxygenases for Regio- and Enantioselectivity

Cofactor Regeneration Systems in Biocatalytic Synthesis

Asymmetric Catalysis for this compound Synthesis

Asymmetric catalysis involves the use of chiral catalysts, typically metal complexes or organic molecules, to induce enantioselectivity in a reaction between achiral or prochiral substrates. This approach provides an alternative to biocatalysis for the synthesis of chiral compounds.

Asymmetric reduction of prochiral ketones using chiral metal catalysts is a well-established method for the synthesis of chiral alcohols. These methods often employ transition metals (e.g., ruthenium, rhodium, iridium) coordinated with chiral ligands to catalyze the hydrogenation or transfer hydrogenation of the ketone carbonyl group.

While specific examples of asymmetric chemical catalysis for the synthesis of this compound were not prominently featured in the search results, the general principles of asymmetric ketone reduction are applicable. The reduction of 3-nonanone using an appropriately designed chiral catalyst could furnish this compound with high enantiomeric excess. Research in asymmetric catalysis continues to develop new catalyst systems with improved activity, selectivity, and substrate scope.

The choice between biocatalysis and asymmetric chemical catalysis for the synthesis of this compound would depend on various factors, including the desired enantiopurity, substrate compatibility, reaction conditions, and economic considerations. Both approaches offer distinct advantages and continue to be areas of active research for the efficient and selective synthesis of chiral alcohols.

MethodologyKey FeaturesAdvantagesPotential Application to this compound Synthesis
Engineered P450 Monooxygenase Hydroxylation of AlkanesRegio- and enantioselective C-H oxidation; requires cofactor (NADPH)Direct functionalization of inert alkanes; high selectivity with engineeringPotential for direct hydroxylation of nonane at C3 position with appropriate enzyme engineering.
Directed Evolution of P450sIterative mutagenesis and screening to improve enzyme propertiesTailorable selectivity and activity; can invert enantiopreferenceEngineering P450s for enhanced activity and (S)-selectivity in nonane hydroxylation.
Enzymatic Cofactor Regeneration SystemsCoupled enzymatic reaction to regenerate NAD(P)HReduces cofactor cost; enables catalytic use of cofactorEssential for practical application of P450-catalyzed nonane hydroxylation and ketone bioreduction requiring NAD(P)H.
Bioreduction of KetonesAsymmetric reduction of prochiral ketones catalyzed by reductases/dehydrogenasesHigh enantioselectivity; mild conditions; can use whole cells or isolated enzymesReduction of 3-nonanone to this compound using a suitable (S)-selective ketoreductase or alcohol dehydrogenase.
Asymmetric Chemical CatalysisUse of chiral catalysts (metal complexes, organocatalysts)Broad substrate scope; tunable selectivityAsymmetric reduction of 3-nonanone using a chiral catalyst designed for (S)-alcohol production.

Table 1: Summary of Advanced Methodologies for Chiral Alcohol Synthesis Applicable to this compound

Chiral Ligand Design and Application in Transition Metal Catalysis

Transition metal catalysis, in conjunction with carefully designed chiral ligands, is a powerful tool for enantioselective synthesis. The chiral environment created by the ligand around the metal center can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. This approach has been successfully applied to various transformations, including asymmetric hydrogenation, asymmetric addition to carbonyls, and asymmetric C-C bond formation. libretexts.orgacs.org

The design of chiral ligands is paramount to the efficiency and selectivity of these catalytic systems. Ligands featuring specific coordination sites and well-defined three-dimensional structures can effectively interact with the substrate and the metal center, guiding the reaction pathway towards a specific stereochemical outcome. Common classes of chiral ligands include phosphines (e.g., BINAP, PHOX), diamines, and N,O-ligands.

While direct examples of transition metal-catalyzed synthesis specifically yielding this compound were not prominently found in the surveyed literature, the principles of asymmetric catalysis are highly relevant. For instance, asymmetric reduction of prochiral ketones, such as 3-nonanone, using chiral metal catalysts is a well-established method for synthesizing chiral secondary alcohols. researchgate.net The choice of the metal (e.g., Ru, Rh, Ir) and the appropriate chiral ligand can dictate both the reactivity and the enantioselectivity of the reduction, potentially providing a route to this compound from 3-nonanone.

Organocatalytic Enantioselective Approaches

Organocatalysis utilizes small organic molecules as catalysts to promote chemical transformations enantioselectively. scienceopen.comrsc.org Unlike transition metal catalysis, organocatalysis does not involve metal centers, offering potential advantages in terms of cost, toxicity, and handling. scienceopen.com Organocatalysts can activate substrates through various mechanisms, including the formation of iminium ions, enamines, hydrogen bonding, or Brønsted acid/base catalysis, creating a chiral environment for the reaction to occur. scienceopen.comrsc.org

Examples of effective organocatalysts include chiral amines, proline and its derivatives, thioureas, and chiral phosphoric acids. scienceopen.comrsc.orgrsc.org These catalysts have been successfully applied in a wide range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, Diels-Alder reactions, and alpha-alkylation of carbonyl compounds. scienceopen.comrsc.org

Although specific organocatalytic routes directly to this compound were not explicitly detailed in the search results, organocatalytic strategies could potentially be applied to the asymmetric synthesis of precursors to this compound. For example, asymmetric addition of an alkyl nucleophile to an aldehyde or the asymmetric functionalization of a suitable non-chiral precursor using an organocatalyst could establish the desired stereochemistry at the C3 position.

Stereoselective Functionalization of Aliphatic Hydrocarbons

Direct stereoselective functionalization of unactivated aliphatic C-H bonds represents a highly attractive but challenging approach for synthesizing chiral molecules. This method bypasses the need for pre-functionalized substrates, offering potential for step economy and atom efficiency. Recent advances in this field have demonstrated that site-selective and stereoselective C-H functionalization is achievable using specially designed catalysts, often based on transition metals like rhodium or palladium. snnu.edu.cnresearchgate.netacs.org

These methodologies often involve the in situ generation of highly reactive intermediates, such as carbenes or nitrenes, which can insert into C-H bonds. snnu.edu.cn By employing chiral catalysts, the insertion event can be controlled to favor the formation of one enantiomer at a specific C-H position. snnu.edu.cn

While the direct, highly enantioselective hydroxylation of the C3 position of nonane to yield this compound via C-H functionalization was not specifically reported in the literature surveyed, the advancements in this area suggest its potential for future development. The challenge lies in achieving high site selectivity among the various C-H bonds in a long aliphatic chain and controlling the stereochemical outcome at the targeted position.

Chiral Auxiliary-Mediated Synthesis of this compound Precursors

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgwordpress.com After the desired stereocenter is created, the auxiliary is removed, leaving behind the enantiomerically enriched product. wikipedia.org This stoichiometric approach to asymmetric synthesis has been widely used, particularly in the synthesis of complex molecules and pharmaceuticals. wikipedia.org

The strategy involves covalently coupling the achiral or prochiral precursor of this compound to a chiral auxiliary. The presence of the auxiliary influences the diastereotopic faces of the substrate, leading to a diastereoselective reaction. Common chiral auxiliaries include those derived from camphor, amino acids, and oxazolidinones (e.g., Evans auxiliaries). wikipedia.orgwordpress.com

For the synthesis of this compound, a suitable precursor, such as a ketone or an aldehyde, could be converted into a derivative bearing a chiral auxiliary. Subsequent reactions, such as alkylation or reduction, would then be carried out under the stereochemical control of the auxiliary, generating a diastereomeric mixture in which the desired diastereomer is favored. Following the reaction, the auxiliary would be cleaved to liberate the enantiomerically enriched 3-nonanol or a precursor that can be easily converted to it. While specific examples for this compound were not found, chiral auxiliaries have been successfully applied to the asymmetric alpha-alkylation of ketones, which could potentially be adapted for the synthesis of a 3-substituted nonane derivative. ucc.ieresearchgate.net

Chemoenzymatic Synthetic Strategies for Chiral Nonanols

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to achieve enantiomerically pure compounds. nih.gov Enzymes, particularly lipases and alcohol dehydrogenases, are highly effective biocatalysts for the resolution of racemates or the asymmetric transformation of prochiral substrates, often exhibiting remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. dss.go.thresearchgate.netresearchgate.netkyoto-u.ac.jp

Enzymatic resolution of racemic 3-nonanol is one chemoenzymatic strategy to obtain this compound. This typically involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture catalyzed by a lipase (B570770). Lipase B from Candida antarctica has been reported to effectively catalyze the resolution of 3-nonanol, yielding product with high enantiomeric excess. dss.go.thresearchgate.net

Another chemoenzymatic approach is the asymmetric reduction of the prochiral ketone 3-nonanone to the chiral alcohol 3-nonanol using alcohol dehydrogenases. researchgate.netkyoto-u.ac.jp These enzymes can catalyze the stereoselective reduction of carbonyl groups, often with high enantioselectivity, providing a direct route to the desired enantiomer. Specific alcohol dehydrogenases have been identified that can reduce 3-nonanone, offering a biocatalytic pathway to chiral 3-nonanol. researchgate.netkyoto-u.ac.jpresearchgate.net

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely employed to assess the enantiomeric purity of chiral substances. These techniques rely on the differential interactions of enantiomers with a chiral stationary phase. The enantiomeric excess (ee) is determined by quantifying the relative amounts of each enantiomer in a sample.

Chiral Gas Chromatography (GC) Methodologies

Chiral GC is a powerful tool for separating volatile enantiomers. This is achieved by using capillary columns coated with a chiral stationary phase, often cyclodextrin (B1172386) derivatives gcms.cz. The enantiomers interact differently with the chiral selector in the stationary phase, leading to different retention times and thus separation gcms.cz. The integration of the peaks corresponding to each enantiomer allows for the calculation of the enantiomeric ratio and subsequently the enantiomeric excess.

For secondary alcohols like 3-nonanol, direct injection onto a chiral GC column is sometimes possible. However, derivatization can often improve separation selectivity and peak shape nih.gov. Common derivatization strategies for chiral alcohols in GC involve forming esters or carbamates with chiral or achiral reagents nih.govuni-konstanz.de. For instance, acetylation of chiral alcohols, including 3-octanol (B1198278) (a related secondary alcohol), has been shown to increase separation factors in chiral GC nih.gov. While a specific chiral GC method for this compound was not detailed in the search results, the successful application of chiral GC to other secondary alcohols and nonanol isomers researchgate.net suggests its applicability, potentially with appropriate column selection and/or derivatization.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is another widely used technique for determining the enantiomeric purity of chiral compounds, including alcohols. Similar to chiral GC, it utilizes a chiral stationary phase that selectively interacts with one enantiomer over the other, leading to differential retention times researchgate.net. Chiral stationary phases for HPLC are diverse and can be based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral selectors researchgate.netresearchgate.net.

For the analysis of chiral alcohols by HPLC, two main approaches exist: using a chiral stationary phase directly or performing diastereomeric derivatization with a chiral reagent followed by separation on an achiral stationary phase researchgate.netnih.gov. Derivatization is often necessary for alcohols that lack sufficient interaction with the chiral stationary phase or a suitable chromophore for detection researchgate.netscirp.orgorientjchem.org. Examples of derivatization agents include chiral acids or isocyanates nih.govscirp.org.

Research on the chiral separation of nonanol isomers by HPLC has been reported. For example, attempts to separate racemic 4-nonanol (B1584833) acetate (B1210297) by chiral GC were not highly successful nih.gov, suggesting that HPLC might offer better resolution for certain nonanol derivatives. Studies on the separation of other chiral secondary alcohols using various chiral HPLC columns, such as those based on polysaccharide derivatives, have demonstrated good to excellent enantioseparation orientjchem.orgacs.orgresearchgate.net. While a specific chiral HPLC method for this compound was not found, the successful resolution of other chiral secondary alcohols and nonane derivatives by chiral HPLC orientjchem.orgacs.orgresearchgate.netrjptonline.org indicates that a suitable method for this compound could be developed, likely involving the selection of an appropriate chiral stationary phase and mobile phase, and potentially derivatization.

Spectroscopic Characterization of Chirality

Spectroscopic methods provide complementary information to chromatographic techniques, particularly for determining the absolute configuration of chiral molecules.

Polarimetry and Optical Rotation Dispersion (ORD) Studies

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral substance. Enantiomers rotate plane-polarized light by equal but opposite angles libretexts.org. The magnitude and direction of optical rotation at a specific wavelength (usually the sodium D line, 589 nm) are characteristic properties of a pure enantiomer under defined conditions of concentration, solvent, and temperature libretexts.org. This compound is named with the prefix "(+)", indicating that it rotates plane-polarized light in the clockwise direction.

Optical Rotation Dispersion (ORD) measures the change in optical rotation as a function of wavelength. ORD curves can provide more structural information than single-wavelength polarimetry and can be used to correlate the absolute configuration of a new chiral compound to that of a known standard, especially for molecules with chromophores near the measured wavelengths. While specific ORD data for this compound were not found, the optical rotation of similar secondary alcohols like S-(+)-3-octanol ([α]D20 +8.9°) has been reported and used in stereochemical correlations cdnsciencepub.com. This demonstrates the utility of polarimetry in characterizing the optical activity of chiral secondary alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation. However, in an achiral environment, enantiomers exhibit identical NMR spectra due to their identical chemical and physical properties. To differentiate between enantiomers and determine enantiomeric excess (ee) or absolute configuration using NMR, chiral auxiliaries are employed. These can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) researchgate.netwikipedia.org.

Chiral derivatizing agents react with the enantiomers of the analyte to form diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, including distinct NMR spectra. The differences in chemical shifts (Δδ) for corresponding nuclei in the diastereomers can be observed in the NMR spectrum, allowing for the quantification of each diastereomer and, consequently, the determination of the enantiomeric excess of the original chiral compound researchgate.netwikipedia.org.

For chiral alcohols like 3-nonanol, CDAs that react with hydroxyl groups are typically used. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride derivative are well-established CDAs for alcohols and amines wikipedia.org. Reaction of a mixture of (R)- and (S)-3-nonanol with a single enantiomer of Mosher's acid chloride yields a mixture of diastereomeric esters, which can then be analyzed by 1H or 19F NMR. The integration of the well-separated signals corresponding to each diastereomer allows for the determination of the enantiomeric ratio and thus the ee of the original 3-nonanol sample wikipedia.org.

While specific detailed research findings on the application of NMR with CDAs solely for this compound were not extensively detailed in the search results, the general principle is widely applicable to chiral secondary alcohols. Studies on other chiral alcohols, such as 1-phenylethanol (B42297) and various fatty alcohols, demonstrate the effectiveness of this approach for determining enantiomeric purity wikipedia.orgresearchgate.net. The magnitude of the chemical shift difference (Δδ) between the diastereomers is crucial for accurate integration and is influenced by the structure of both the analyte and the CDA, as well as the solvent used researchgate.net.

Another class of CDAs includes chiral phosphorus-containing reagents, which can be particularly useful for 31P NMR analysis, offering large chemical shift dispersions for diastereomers researchgate.netspectroscopyonline.com. This can simplify spectra compared to 1H NMR, especially for complex molecules researchgate.net.

The use of chiral shift reagents (CSRs), which are a type of CSA, can also induce diastereomeric interactions in solution without forming a covalent bond. Lanthanide complexes, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]-europium(III)), are common CSRs that can cause differential shifting of NMR signals for enantiomers mdpi.comtcichemicals.comgoogle.com. While less common for routine ee determination of alcohols compared to CDAs, they can provide valuable information about enantiomeric composition tcichemicals.comgoogle.com.

Advanced Chiral Resolution Techniques

Advanced chiral resolution techniques are employed to separate enantiomers from a racemic mixture or to obtain enantiomerically pure compounds. For this compound, these techniques are vital for isolating the desired enantiomer in high purity. Chromatographic methods are among the most widely used advanced techniques for chiral resolution numberanalytics.comresearchgate.netlibretexts.org.

Chiral Chromatography

Chiral chromatography involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column researchgate.netlibretexts.org. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations numberanalytics.comlibretexts.org.

For chiral alcohols, various types of CSPs can be utilized. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in separating a wide range of chiral compounds, including alcohols researchgate.netnih.gov. These phases separate enantiomers based on selective interactions, including hydrogen bonding, π-π interactions, and steric effects, between the analyte and the chiral selector immobilized on the stationary phase researchgate.netlibretexts.org.

While direct chiral separation of underivatized aliphatic alcohols like 3-nonanol by GC or HPLC can sometimes be challenging due to limited interactions with the CSP, derivatization can enhance separation mdpi.comaocs.org. Converting 3-nonanol into a diastereomeric derivative by reaction with a chiral derivatizing agent (as discussed in Section 3.3) allows for separation on a conventional achiral stationary phase libretexts.orgmdpi.comaocs.org. Alternatively, the derivative can be separated on a CSP, potentially improving resolution mdpi.com. For instance, studies on other chiral alcohols have shown successful separation of diastereomeric esters or carbamates on silica (B1680970) gel or chiral stationary phases mdpi.comaocs.org.

Enzymatic resolution is another advanced technique that utilizes the inherent stereoselectivity of enzymes to differentiate between enantiomers numberanalytics.comresearchgate.net. Lipases, for example, can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or reacting at a significantly different rate numberanalytics.comresearchgate.net. This kinetic resolution can yield one enantiomer in high purity from the unreacted substrate and the other from the product after further transformation numberanalytics.comresearchgate.net. Studies on the enzymatic resolution of other chiral secondary alcohols, such as 3-octanol, using lipases have demonstrated that high enantiomeric excess can be achieved by controlling the reaction conversion researchgate.nettandfonline.com. While specific studies on the enzymatic resolution of 3-nonanol were not prominently found, the principles established for similar chiral alcohols suggest that this approach could be applicable.

Other chiral resolution techniques include crystallization using chiral resolving agents, which form diastereomeric salts or complexes with the enantiomers, allowing for their separation based on differences in solubility numberanalytics.com. However, this method is highly dependent on finding a suitable resolving agent and crystallization conditions for the specific compound numberanalytics.com.

The choice of the most appropriate chiral resolution technique for this compound depends on factors such as the desired enantiomeric purity, the scale of the separation, and the availability of suitable chiral stationary phases, enzymes, or resolving agents.

Detailed Reaction Mechanisms of Biocatalytic Hydroxylation

Biocatalytic hydroxylation represents a powerful method for the direct and selective functionalization of inert C-H bonds in alkanes, a challenging transformation in traditional organic chemistry. rsc.org Cytochrome P450 monooxygenases are a key class of enzymes capable of performing this reaction with high regio- and stereoselectivity. google.comnih.gov

The catalytic cycle of a cytochrome P450 enzyme begins with the binding of the substrate, such as nonane, to the enzyme's active site. This is followed by a one-electron reduction of the heme iron center, typically from Fe³⁺ to Fe²⁺, by an electron delivered from a redox partner like NAD(P)H. nih.gov Molecular oxygen then binds to the Fe²⁺ center, and a second electron transfer and protonation steps lead to the cleavage of the O-O bond. This process generates a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O), known as Compound I, and a water molecule.

This potent oxidizing species, Compound I, is responsible for the hydroxylation of the alkane. The mechanism proceeds via a "radical rebound" pathway.

Hydrogen Atom Abstraction: The ferryl-oxo species abstracts a hydrogen atom from the C3 position of the nonane substrate. This is typically the rate-determining step and forms a transient alkyl radical intermediate and a hydroxy-ferric (Fe⁴⁺-OH) species.

Radical Rebound: The hydroxyl group is then rapidly transferred from the iron center to the carbon radical. This "rebound" step is extremely fast, which prevents the carbon radical from rearranging or undergoing side reactions.

The remarkable stereoselectivity, yielding the (S)-(+) enantiomer, is dictated by the chiral environment of the enzyme's active site. The protein scaffold holds the nonane substrate in a specific, constrained orientation, exposing only one of the two prochiral hydrogens at the C3 position to the ferryl-oxo species for abstraction. This substrate control ensures the highly selective formation of this compound. Enzymes like CYP154A8 from Nocardia farcinica have demonstrated strict S-selectivity in the hydroxylation of various alkanes. rsc.org

Biocatalyst (Origin)SubstrateMajor Product(s)RegioselectivityEnantiomeric Excess (ee)Source
CYP154A8 (Nocardia farcinica)Nonane2-Nonanol>90% for C2-position91% (S) rsc.org
P450 BM-3 Mutant 9-10A-A328VNonane2-NonanolPredominantly 2-alcoholNot Specified google.com
P450 BM-3 Mutant 139-3Heptane3-HeptanolMore 3-alcohol than 2-alcoholNot Specified google.com
LadA (Geobacillus thermodenitrificans)Long-chain alkanes (C15-C36)Terminal alcohols (1-alkanol)High for ω-positionNot Applicable nih.gov

Transition State Analysis in Asymmetric Synthesis of Chiral Alcohols

Asymmetric synthesis relies on controlling the reaction pathway to favor the formation of one stereoisomer over another. numberanalytics.com This control is achieved by ensuring that the transition state leading to the desired product is lower in Gibbs free energy than the transition state leading to its stereoisomeric counterpart. libretexts.org The enantiomeric excess of the product is directly related to this energy difference (ΔΔG‡).

In the context of forming chiral alcohols, such as by the asymmetric reduction of a prochiral ketone (3-nonanone) or addition of an organometallic reagent, the geometry of the transition state is paramount. Models like the Felkin-Anh and Cram's rule provide a framework for predicting the stereochemical outcome by analyzing steric and electronic interactions in the transition state. wikipedia.org

For a reaction to produce this compound selectively, the chiral catalyst, reagent, or auxiliary must interact with the prochiral substrate to create two distinct, diastereomeric transition states.

TS-S (Favored): The transition state leading to the (S)-enantiomer. Interactions (steric and electronic) are minimized, leading to a lower activation energy.

TS-R (Disfavored): The transition state leading to the (R)-enantiomer. This pathway involves greater steric hindrance or unfavorable electronic interactions, resulting in a higher activation energy.

The efficiency of an asymmetric synthesis is determined by the ability of the chiral influence to effectively differentiate between the two prochiral faces of the substrate. This differentiation relies on the precise three-dimensional arrangement of atoms and functional groups in the transition state. libretexts.orgsfu.ca Factors such as the size of substituents, the nature of the catalyst, and the reaction conditions all modulate the energies of these transition states and thus the stereochemical outcome.

Factors Influencing Regioselectivity in Alkane Functionalization

Controlling the position of hydroxylation on an alkane chain—regioselectivity—is a significant challenge due to the chemical similarity of the various C-H bonds.

In Biocatalysis: The primary determinant of regioselectivity in enzymatic reactions is the architecture of the enzyme's active site. google.comillinois.edu The active site pocket recognizes and binds the substrate in a specific orientation relative to the catalytic machinery.

Shape Selectivity: Enzymes act as shape-selective catalysts. For a long-chain alkane like nonane, the active site's geometry dictates which part of the molecule is positioned closest to the reactive ferryl-oxo species. A narrow, channel-like active site might favor terminal (ω) hydroxylation, while a broader pocket could allow for hydroxylation at internal positions (ω-1, ω-2, etc.). illinois.edu

Enzyme Engineering: The regioselectivity of P450 enzymes can be systematically altered through directed evolution and site-directed mutagenesis. By modifying amino acid residues within the binding pocket, researchers can change the way the substrate docks, thereby redirecting the hydroxylation to a different carbon atom. For example, mutants of P450 BM-3 have been developed that show altered regioselectivity for various alkanes. google.comnih.gov

In Chemical Catalysis: In non-enzymatic systems, regioselectivity is governed by a combination of statistical factors, intrinsic C-H bond reactivity (tertiary > secondary > primary), and catalyst design.

Steric Hindrance: To override the intrinsic reactivity, catalysts with significant steric bulk are employed. Highly hindered metalloporphyrin catalysts, for example, can create a pocket that restricts access to the more reactive but sterically encumbered internal C-H bonds, thereby favoring hydroxylation at the less hindered terminal or sub-terminal positions. illinois.edu

Substrate Shape: The structure of the alkane substrate itself plays a role. Bulkier substrates can enhance the selectivity for primary C-H functionalization when used with shape-selective catalysts. illinois.edu

Oxidant Choice: The nature of the oxidizing agent used in conjunction with the catalyst can also impact selectivity, as it can influence the nature of the active oxidizing intermediate. illinois.edu

FactorMechanism of InfluenceExampleSource
Enzyme Active Site GeometryProvides a constrained environment that orients the substrate, exposing a specific C-H bond to the catalytic center.P450BM3 mutants can be tuned to favor ω-1, ω-2, or ω-3 hydroxylation of fatty acids.
Catalyst Steric Bulk (Chemical)Sterically hindered catalysts (e.g., bulky porphyrins) block access to internal C-H bonds, favoring less hindered positions.Sterically hindered Mn-porphyrins show high selectivity for hydroxylation at the least hindered methyl group of alkanes. illinois.edu
Substrate StructureThe size and shape of the substrate interact with the catalyst's steric environment to determine the site of attack.With MnTTPPP catalysts, bulkier alkanes lead to greater selectivity for the primary carbon position. illinois.edu
Oxidant Type (Chemical)The choice of oxidant can change the active catalytic species, leading to different selectivity profiles.Using iodosobenzene (B1197198) with Mn-porphyrins gives metal-based oxidation, while using t-butyl hydroperoxide can lead to non-selective, non-metal-based pathways. illinois.edu

Stereoelectronic Effects in Asymmetric Induction

While steric effects are often the most intuitive factor in stereocontrol, stereoelectronic effects—the influence of orbital interactions and electronic distributions on the transition state—are equally critical for achieving high levels of asymmetric induction. wikipedia.orgrsc.org These effects arise from the need for reacting orbitals to adopt a specific spatial arrangement for optimal interaction.

In the synthesis of chiral alcohols, stereoelectronic effects can manifest in several ways:

Dipole Minimization: In the transition state, molecules will orient themselves to minimize destabilizing dipole-dipole interactions. For instance, in the reduction of a ketone, the conformation that places the electronegative oxygen atoms of the substrate and reagent farthest apart may be favored. rsc.org

Orbital Overlap (e.g., Bürgi-Dunitz Trajectory): The angle of approach of a nucleophile to a carbonyl group is not random. It follows a specific trajectory (approximately 107°) that maximizes overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO) while minimizing repulsion from the carbonyl oxygen's lone pairs. A chiral catalyst or substrate can make one of the two possible approach trajectories electronically more favorable than the other.

Hyperconjugation and Remote Effects: Electronic effects can be transmitted through the molecular framework. Electron-donating or electron-withdrawing groups, even when not directly at the reaction center, can influence the electron density of the reacting groups and stabilize or destabilize certain transition state geometries, thus affecting stereoselectivity. tandfonline.com

Asymmetric reactions become more complex and versatile when stereoelectronic effects are operative in addition to steric interactions and chelation control. rsc.org A comprehensive understanding and manipulation of these electronic factors are essential for the rational design of highly selective catalysts for the synthesis of enantiopure compounds like this compound.

Precursor for the Synthesis of Enantiopure Nonane Derivatives

The utility of this compound as a starting material stems from its ability to be converted into other functional molecules while retaining the crucial stereochemical information at the C3 position. This makes it an ideal precursor for the synthesis of a range of enantiopure nonane derivatives.

Chiral Esters and Ethers

This compound readily undergoes esterification and etherification reactions to produce corresponding chiral products. The synthesis of chiral esters, which are important components in various industries, can be achieved through reactions with carboxylic acids or their activated derivatives, often catalyzed by acids or enzymes. embrapa.br For instance, combinatorial synthesis approaches have been used to create libraries of chiral esters from secondary alcohols. embrapa.br

Similarly, chiral ethers can be synthesized from this compound. One common method involves the reduction of an intermediate ester. organic-chemistry.org These synthetic routes are crucial as they expand the library of available chiral synthons derived from this compound, which can then be used in more complex synthetic endeavors.

Derivatives for Advanced Materials

The precise stereochemistry of this compound and its derivatives is of significant interest in material science, particularly in the development of liquid crystals. Research on close structural analogs, such as (S)-(+)-3-octanol, has demonstrated the successful synthesis of chiral three-ring esters that exhibit ferroelectric and antiferroelectric liquid crystal phases. researchgate.net These properties are highly dependent on the molecular structure and chirality of the constituent molecules. researchgate.net

By treating a chiral phenol (B47542) with a benzoic acid chloride, researchers have created homologous series of chiral esters that possess these advanced material properties. researchgate.net The chiral center, derived from an alcohol like (S)-(+)-3-octanol, is fundamental to inducing the desired helical structure and mesomorphic phases (SmC* and SmCA*). researchgate.net This established research strongly suggests that this compound is a highly suitable candidate for synthesizing analogous liquid crystalline materials with unique electro-optical characteristics.

Table 1: Representative Liquid Crystal Structures Based on a Chiral Secondary Alcohol Homolog This table illustrates the types of advanced materials that can be synthesized using chiral alcohols like this compound, based on published research for its close homolog, (S)-(+)-3-octanol. researchgate.net

Core StructureChiral MoietyResulting Property
Three-ring aromatic esterDerived from (S)-(+)-3-octanolAntiferroelectric (SmCA) and/or Ferroelectric (SmC) phases
Fluorinated three-ring esterDerived from (S)-(+)-3-octanolAltered phase transition temperatures and helical pitch

Application as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental components in the construction of complex, biologically active molecules and natural products. this compound serves as an exemplary chiral synthon, providing a defined stereocenter within a nine-carbon chain that can be incorporated into larger molecular frameworks.

The synthesis of complex natural products often relies on the strategy of assembling smaller, enantiopure fragments. diva-portal.org For example, the synthesis of certain insect pheromones involves the coupling of various chiral building blocks to create long-chain alkanols with multiple stereocenters. diva-portal.orgresearchgate.net While specific syntheses commencing directly from this compound are not widely documented, its structure is representative of the key fragments required for such targets. Furthermore, the construction of intricate scaffolds like polysubstituted bicyclo[3.3.1]nonane derivatives, which are cores of many medicinally important natural products, highlights the demand for stereochemically defined cyclic and acyclic precursors. ucl.ac.ukoregonstate.edu The use of this compound in such multi-step syntheses allows for the strategic introduction of chirality, which is essential for achieving the desired biological activity of the final molecule.

Exploration as a Chiral Ligand or Catalyst Precursor in Asymmetric Reactions

The field of asymmetric catalysis relies heavily on the use of chiral molecules to induce enantioselectivity in chemical reactions. uclm.es Chiral alcohols are frequently used as precursors to synthesize chiral ligands, auxiliaries, or organocatalysts. sigmaaldrich.comnih.gov The stereogenic center in this compound can be exploited to create a chiral environment around a catalytic center.

The hydroxyl group of this compound can be transformed into other functionalities, such as phosphines or amines, to create ligands capable of coordinating with transition metals like rhodium, ruthenium, or palladium. oup.comacademie-sciences.fr These metal-ligand complexes can then catalyze a wide range of asymmetric reactions, including hydrogenations, hydrosilylations, and cross-coupling reactions, with the chirality of the final product being dictated by the ligand. uclm.esoup.comresearchgate.net Although this compound is not yet a widely established precursor in mainstream catalytic systems, its straightforward structure and clear chirality make it a subject of exploratory interest for the development of new, efficient, and cost-effective chiral catalysts.

Synthesis and Preparation of S + 3 Nonanol

The synthesis of enantiomerically pure secondary alcohols like (S)-(+)-3-nonanol is a key objective in asymmetric synthesis. Several general strategies can be employed to achieve this.

One of the most common methods for preparing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone . In the case of this compound, this would involve the reduction of 3-nonanone (B1329264). This transformation can be accomplished using various chiral reducing agents or catalytic systems. For instance, chiral metal complexes, such as those based on ruthenium with chiral ligands like BINAP, have been successfully used for the asymmetric hydrogenation of ketones. vulcanchem.com

Another powerful approach is enzymatic resolution . This method starts with a racemic mixture of 3-nonanol (B1585245) (containing both (R)- and (S)-enantiomers). A specific enzyme, often a lipase (B570770), is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer. encyclopedia.pub This results in a mixture of the acylated (R)-enantiomer (an ester) and the unreacted (S)-enantiomer (the desired alcohol). These two compounds can then be separated by standard techniques like chromatography, yielding the enantiomerically enriched this compound.

A related technique is dynamic kinetic resolution (DKR) . encyclopedia.pub This method also starts with a racemic alcohol but includes a catalyst that can racemize the unreacted enantiomer in situ. encyclopedia.pub This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, offering a much higher yield than traditional kinetic resolution. encyclopedia.pub

Spectroscopic Analysis of S + 3 Nonanol

The structure and purity of (S)-(+)-3-nonanol can be confirmed through various spectroscopic techniques. The primary methods used for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-nonanol (B1585245) would show characteristic signals corresponding to the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (the carbinol proton) would appear as a multiplet, and its chemical shift would be sensitive to the solvent and concentration. The protons of the methyl groups and the various methylene (B1212753) groups along the carbon chain would appear as distinct signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For 3-nonanol, one would expect to see nine distinct signals, one for each unique carbon atom. The chemical shift of the carbon atom attached to the hydroxyl group would be in the characteristic range for secondary alcohols.

Infrared (IR) Spectroscopy: The IR spectrum of 3-nonanol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding. There would also be strong C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the fingerprint region, typically around 1100 cm⁻¹.

Below is a table summarizing the expected spectroscopic data for 3-nonanol.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Multiplet for the H-C(OH) proton, signals for CH₃ and CH₂ groups.
¹³C NMR Signal for the C-OH carbon, distinct signals for other carbon atoms.
IR Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1100 cm⁻¹).

Applications of S + 3 Nonanol in Organic Synthesis

The primary application of an enantiomerically pure secondary alcohol like (S)-(+)-3-nonanol in organic synthesis is as a chiral building block . This means it can serve as a starting material for the synthesis of more complex chiral molecules where the stereochemistry at the C-3 position is incorporated into the final target.

For example, the hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution reactions would allow for the introduction of a wide variety of functional groups at the chiral center, often with inversion of configuration, leading to the synthesis of other (R)-configured compounds.

Alternatively, the alcohol can be oxidized to the corresponding ketone, 3-nonanone (B1329264). While this destroys the chiral center, the (S)-alcohol could be used in a reaction where its chirality influences another part of the molecule before the oxidation step.

Furthermore, this compound has the potential to be used in the development of chiral auxiliaries or ligands . By chemically modifying the hydroxyl group to attach it to a substrate or a metal center, the chiral environment provided by the (S)-3-nonanol backbone could be used to induce stereoselectivity in a variety of reactions.

While specific, large-scale industrial applications of this compound are not widely documented, its value lies in its utility as a tool for academic and industrial researchers engaged in the synthesis of novel, enantiomerically pure compounds for various fields, including pharmaceuticals and materials science.

Computational and Theoretical Chemistry Studies on S + 3 Nonanol and Analogues

Conformational Analysis and Energy Landscape Mapping

The study of these arrangements and their corresponding energies is known as energy landscape mapping. lumenlearning.com The most stable conformations are those that minimize steric and torsional strain. libretexts.org Steric interactions occur when bulky groups are forced close to each other, while torsional strain arises from the eclipsing of bonds on adjacent atoms. libretexts.org In the case of (S)-(+)-3-nonanol, the key dihedral angles are those around the C2-C3 and C3-C4 bonds, which dictate the relative positions of the ethyl group, the hexyl group, the hydroxyl group, and the hydrogen atom attached to the chiral center.

Theoretical studies on analogous flexible chiral alcohols, such as (S)-(+)-1-bromo-2-methylbutane and long-chain secondary alkanols like (+)-2-octanol and (+)-2-nonanol, have been performed using computational methods to identify predominant conformations. researchgate.net These studies typically involve a systematic search of the conformational space followed by geometry optimization and energy calculation for each potential conformer using methods like molecular mechanics or quantum chemistry. researchgate.netresearchgate.net For this compound, the most stable conformers would be expected to have a staggered arrangement (anti or gauche) of the large alkyl groups to minimize steric hindrance. lumenlearning.com

Table 1: Representative Torsional Interactions in Conformational Analysis of Alkanes This table illustrates the energetic cost of different eclipsing and gauche interactions, which are fundamental to understanding the conformational landscape of this compound. The values are derived from studies on simpler alkanes like butane. lumenlearning.com

Interaction TypeDestabilization Energy (kJ/mol)Description
HH eclipsed
HCH₃ eclipsed
CH₃CH₃ eclipsed
CH₃ / CH₃ gauche3.8Steric strain between two methyl groups in a gauche conformation.

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Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.govacs.org Methods like Density Functional Theory (DFT) can compute various properties that are directly comparable to experimental spectra, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Vibrational Circular Dichroism (VCD) spectra. nih.govresearchgate.net

For a chiral molecule like this compound, VCD spectroscopy is particularly powerful as it provides information about its absolute configuration. researchgate.net Theoretical calculations are essential for this application. The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, for each conformer, the VCD and IR spectra are calculated. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. By comparing this theoretical spectrum with the experimental one, the absolute configuration can be confidently assigned. researchgate.net This approach has been successfully applied to determine the stereochemistry of various flexible chiral molecules, including long-chain alcohols. researchgate.net

Similarly, NMR shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Theoretical predictions can help assign complex spectra and understand how the chemical environment of each nucleus is influenced by the molecule's three-dimensional structure. researchgate.net Studies have shown that DFT calculations can satisfactorily predict spectroscopic properties, with specific functionals like B3LYP-D3(BJ) showing good performance in modeling systems with non-covalent interactions, which are crucial in determining the fine details of spectra. nih.gov

Table 2: Application of Quantum Chemistry in Spectroscopic Prediction This table summarizes how different computational methods are applied to predict key spectroscopic data, aiding in the structural elucidation of molecules like this compound.

Spectroscopic TechniquePredicted PropertyComputational MethodRelevance for this compound
Vibrational Circular Dichroism (VCD)Rotational StrengthsDFT (e.g., B3LYP)Determination of absolute configuration. researchgate.net
Infrared (IR) SpectroscopyVibrational Frequencies & IntensitiesDFTAssignment of functional group vibrations. nih.gov
Nuclear Magnetic Resonance (NMR)Chemical Shifts (Shielding Tensors)DFT (e.g., GIAO method)Structural confirmation and assignment of ¹H and ¹³C signals. researchgate.net
UV-Vis SpectroscopyElectronic Excitation EnergiesTime-Dependent DFT (TD-DFT)Analysis of electronic transitions. epj-conferences.org

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Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis

This compound is a chiral secondary alcohol, a class of compounds frequently used as substrates in enzyme-catalyzed kinetic resolutions. jocpr.com Lipases are the most common enzymes used for this purpose. diva-portal.org Molecular modeling techniques, such as molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are crucial for understanding the origins of enantioselectivity in these biocatalytic reactions. numberanalytics.comnumberanalytics.com

Molecular docking is used to predict the binding pose of a substrate, like this compound, within the active site of an enzyme. numberanalytics.com This allows researchers to visualize the crucial interactions, such as hydrogen bonds between the alcohol's hydroxyl group and catalytic residues (e.g., the serine-histidine-aspartate triad (B1167595) in lipases), and steric clashes between the substrate's alkyl chains and the protein's binding pocket. diva-portal.orgacs.org

Studies on lipase-catalyzed reactions of other secondary alcohols have shown that enantioselectivity arises from the difference in the stability of the transition states for the two enantiomers. oup.com For example, in the acylation of a secondary alcohol, the enzyme's active site typically has a large and a small binding pocket to accommodate the two substituents on the chiral carbon. The "faster-reacting" enantiomer is the one that can fit its larger and smaller groups into the appropriate pockets without significant steric strain in the transition state. oup.com A combined X-ray diffraction and QM/MM study on Burkholderia cepacia lipase (B570770) revealed that for the less reactive enantiomer, the formation of a crucial hydrogen bond with the catalytic histidine was not possible, thus hindering the reaction. acs.org QM/MM simulations can model the bond-breaking and bond-forming steps of the reaction at a quantum mechanical level while treating the surrounding protein and solvent with more computationally efficient molecular mechanics, providing detailed insight into the reaction energetics. numberanalytics.com

Table 3: Key Factors in Enzyme-Substrate Modeling for Lipase-Catalyzed Resolution

Modeling AspectDescriptionSignificance for Enantioselectivity
Active Site Geometry Shape and size of binding pockets that accommodate the alkyl groups of the alcohol.The differential fit of the (R) and (S) enantiomers' substituents determines which one reacts faster. oup.com
Hydrogen Bonding Interaction between the substrate's hydroxyl group and the enzyme's catalytic triad (Ser, His, Asp).Proper hydrogen bonding is required to activate the substrate for acylation. acs.org
Transition State Stabilization The enzyme's ability to stabilize the tetrahedral intermediate formed during the reaction.The enantiomer whose transition state is better stabilized will have a lower activation energy and react more quickly. oup.com
Steric Hindrance Unfavorable interactions between the substrate and the amino acid residues of the enzyme.Steric clashes can prevent the "wrong" enantiomer from adopting a productive binding mode. acs.org

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Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a versatile computational method used to investigate the detailed mechanisms of chemical reactions. aspbs.comijnc.ir It allows for the calculation of the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. frontiersin.org This information is used to map out the entire reaction energy profile, providing insights into reaction kinetics and the feasibility of different mechanistic pathways. researchgate.net

For reactions involving this compound or its analogues, DFT can be used to elucidate the mechanisms of processes like enzyme-catalyzed transesterification or chemical oxidation. In the context of biocatalysis, while QM/MM is often preferred for whole-enzyme systems, DFT studies on smaller model systems can provide fundamental insights. For instance, semiempirical MO calculations, a related method, were used to model the imidazole-catalyzed transesterification between methyl acetate (B1210297) and methanol (B129727) as a proxy for a lipase-catalyzed reaction. oup.com These calculations supported the hypothesis that stereoelectronic effects operating at the transition state are a major contributor to catalytic efficiency. oup.com

DFT has also been used to rationalize the stereochemical outcome of other reactions involving secondary alcohols. For example, in the dynamic kinetic resolution of racemic α-substituted ketones to produce chiral secondary alcohols, DFT calculations helped to explain the origin of the high stereoselectivity by analyzing the transition states of the reduction and racemization pathways. chemrxiv.org Similarly, DFT calculations have been employed to understand the face-selective formation of chiral organocopper intermediates derived from secondary alkylboron compounds. beilstein-journals.org By comparing the activation energies of competing pathways, DFT can predict which products are likely to form, guiding the development of new synthetic methods. frontiersin.orgrsc.org

Table 4: Role of DFT in Analyzing Reaction Pathways

DFT Calculation TypeInformation ObtainedApplication to Reactions of Secondary Alcohols
Transition State Search Geometry and energy of the highest point on the reaction coordinate.Determines the activation energy (reaction barrier) and thus the reaction rate. frontiersin.org
Reaction Coordinate Mapping Traces the minimum energy path from reactants to products via the transition state.Elucidates the sequence of bond-making and bond-breaking events. researchgate.net
Thermodynamic Calculations Relative energies of reactants, intermediates, and products.Determines the overall favorability of a reaction pathway.
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution and orbital interactions.Provides insight into stereoelectronic effects that influence reactivity and stability. oup.com

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Process Research and Development Considerations for Scalable S + 3 Nonanol Production

Optimization of Reaction Parameters for Industrial Application

Optimizing reaction parameters is crucial for translating a laboratory-scale synthesis of (S)-(+)-3-nonanol to an industrial process. Key parameters include temperature, pressure, reactant concentrations and ratios, catalyst loading, reaction time, and mixing speed. These factors collectively influence reaction rate, yield, enantioselectivity, and the formation of by-products.

Research into the synthesis of (S)-3-nonanol has explored enzymatic approaches. For instance, using an engineered P450 enzyme, the oxidation of nonane (B91170) to S-3-nonanol was achieved with 84% enantiomeric excess (ee). acs.org While this demonstrates the potential of biocatalysis for achieving the desired stereochemistry, improving regioselectivity and addressing the cost of cofactors like NADPH are important considerations for industrial viability. acs.org

For scalable processes, understanding the impact of these parameters on larger scales is critical. Factors such as heat transfer and mass transfer become more significant and can affect reaction performance and safety. researchgate.net Process development involves identifying critical process parameters (CPPs) and defining acceptable ranges to ensure consistent product quality and yield. europa.eu

While specific detailed optimization data for large-scale this compound production is not extensively reported in the provided sources, the general principles of optimizing parameters like catalyst concentration, temperature, and reaction time, as demonstrated in other chiral synthesis studies, would apply. For example, studies on the methanolation of 1-octene (B94956) to nonanol have investigated the effect of catalyst loading and temperature on yield and selectivity in autoclave reactors. researchgate.net

Development of Continuous Flow Synthesis Methodologies for Chiral Compounds

Continuous flow synthesis offers several advantages over traditional batch processing for the production of chiral compounds, including improved control over reaction conditions, enhanced heat and mass transfer, increased safety, and higher productivity. researchgate.netmdpi.com These benefits are particularly relevant for enantioselective reactions, which often involve sensitive catalysts or intermediates.

The application of continuous flow methodologies to chiral alcohol synthesis has been demonstrated in various studies. Integrated heterogeneous chemoenzymatic catalysis in fixed-bed continuous reactor systems has been used to produce chiral alcohols from racemic mixtures. csic.esrsc.org This approach involves the oxidation of a racemic alcohol to a prochiral ketone in one bed, followed by stereoselective reduction of the ketone in a second bed containing an immobilized alcohol dehydrogenase (ADH). csic.esrsc.org Such systems have shown high conversion (around 95%) and excellent selectivity (approximately 100% to either the (R) or (S) alcohol) for various racemic alcohols. csic.esrsc.org

Continuous flow dynamic kinetic resolution (DKR) in packed columns has also been explored for the synthesis of chiral alcohols, demonstrating high selectivity with reduced catalyst requirements compared to batch processes. mdpi.com The use of enzyme-membrane reactors in continuous operation has enabled the enantioselective reduction of ketones, achieving high enantiomeric excess and significant coenzyme regeneration. researchgate.net

While these examples focus on other chiral alcohols or racemic mixtures, the principles and technologies are transferable to the synthesis of this compound. Developing a continuous flow process for this compound could involve immobilized enzymes or chiral chemical catalysts within a flow reactor system, allowing for precise control of residence time, temperature, and reagent flow rates to maximize enantioselectivity and conversion on a large scale.

Solvent Selection and Green Chemistry Principles in Chiral Synthesis

Solvent selection is a critical aspect of process development, impacting not only reaction efficiency and selectivity but also environmental footprint and safety. whiterose.ac.ukroyalsocietypublishing.org Applying green chemistry principles to chiral synthesis involves minimizing solvent use, opting for more environmentally benign solvents, and considering solvent recovery and recycling. researchgate.netcore.ac.uk

Many traditional organic solvents are derived from petroleum resources and can pose significant environmental, health, and safety risks. researchgate.net Green chemistry advocates for the use of alternative solvents such as water, supercritical fluids, ionic liquids, or bio-based solvents where feasible. royalsocietypublishing.orgresearchgate.netgreenchemistry-toolkit.org Solvent selection guides and metrics have been developed to help assess the "greenness" of solvents based on factors like toxicity, flammability, and environmental impact. whiterose.ac.ukgreenchemistry-toolkit.org

In the context of chiral synthesis, the solvent can significantly influence enantioselectivity by affecting the conformation of the catalyst or enzyme and the transition state of the reaction. Therefore, selecting a greener solvent must not compromise the stereochemical outcome. Research in green chemistry explores the use of water or biphasic systems for enzymatic reactions, as enzymes often function in aqueous environments. royalsocietypublishing.orgresearchgate.net Ionic liquids have also been investigated as potential reaction media for various transformations, including biotransformations. greenchemistry-toolkit.org

Reactor Design for Enantioselective Transformations

The design of the reactor is paramount for achieving high enantioselectivity and efficient production in scalable chiral synthesis. Reactor design influences mixing, heat transfer, residence time distribution, and catalyst performance, all of which are critical for controlling stereochemical outcomes.

For enantioselective transformations, especially those involving heterogeneous catalysts or immobilized enzymes, fixed-bed reactors or packed columns are often employed in continuous flow systems. mdpi.comcsic.esrsc.org These designs allow for the catalyst to be retained within the reactor while the reactants flow through, facilitating continuous operation and simplifying product separation.

Enzyme-membrane reactors are another type of reactor design utilized for enantioselective biocatalytic processes. researchgate.netresearchgate.net These reactors combine the catalytic activity of enzymes with membrane separation, allowing for the retention and recycling of expensive cofactors and enzymes while permitting the product to pass through. researchgate.net

When scaling up enantioselective reactions, challenges related to heat removal or addition, mass transfer limitations, and maintaining uniform reaction conditions throughout a larger volume become more pronounced. researchgate.net Reactor designs must address these challenges to ensure that the high enantioselectivity achieved at the laboratory scale is maintained at the production scale. Stirred tank reactors can be used, but careful consideration of impeller design and mixing speed is necessary to avoid catalyst deactivation or mass transfer limitations that could impact selectivity. For highly exothermic or fast reactions, continuous flow reactors like plug flow reactors (PFRs) or continuously stirred tank reactors (CSTRs) in series can offer better control over temperature and residence time. researchgate.net

The specific reactor design for scalable this compound synthesis would depend on the chosen synthesis methodology (e.g., chemical catalysis, biocatalysis) and the physical state of the catalyst. The design must facilitate efficient contact between reactants and the chiral catalyst while enabling effective temperature control and product removal to ensure high yield and enantiomeric purity on an industrial scale.

Biological and Chemoecological Research Involving Chiral Nonanols

Investigation of Semiochemical Roles in Chemical Ecology

Semiochemicals are chemical substances that carry information between organisms and are fundamental to the science of chemical ecology. plantprotection.plresearchgate.net These molecules are broadly classified as pheromones, which mediate interactions within a single species, and allelochemicals, which mediate interactions between different species. researchgate.net Chiral compounds like 3-nonanol (B1585245) have been identified as important semiochemicals in various ecosystems, particularly in the context of insect communication.

The specific stereochemistry of a molecule is often crucial for its biological activity. Research has shown that different enantiomers of the same compound can elicit vastly different or even antagonistic behavioral responses in insects. wikipedia.org In the case of 3-nonanol, it has been identified as a key signaling molecule for several insect species. For instance, it functions as a multi-purpose semiochemical in the ant Crematogaster sjostedti, where it is involved in mediating alarm signals, defense responses, and the recognition of conspecifics. mdpi.com It is also found in the Trockenrasen-Knotenameise ant, Myrmica scabrinodis. wikipedia.org While many studies identify the compound as 3-nonanol without specifying the enantiomer, the inherent chirality of biological receptor systems suggests that the specific stereoisomer is likely a key determinant of its activity. nih.gov

The role of 3-nonanol is not limited to social insects. Microbial communities isolated from the gut of the beetle Chrysolina herbacea have been shown to produce 3-nonanol when cultured with oils from the beetle's host plant, Mentha aquatica. mdpi.com This suggests a potential symbiotic relationship where gut microbes may contribute to the insect's chemical profile, which can influence sexual recognition. mdpi.com

Below is a table summarizing the documented semiochemical roles of 3-nonanol in the chemical ecology of insects.

Insect SpeciesOrder/FamilySemiochemical Role of 3-NonanolSource(s)
Crematogaster sjostedtiHymenoptera, FormicidaeAlarm, defense response, conspecific recognition mdpi.com
Myrmica scabrinodisHymenoptera, FormicidaeNatural product component wikipedia.org
Chrysolina herbaceaColeoptera, ChrysomelidaeProduced by gut-associated microbial community mdpi.com

Biosynthetic Pathways of Chiral Nonanols in Organisms

The biological production of specific chiral molecules like (S)-(+)-3-nonanol is a testament to the high degree of stereo-, regio-, and chemo-selectivity of the enzymes involved. wikipedia.org While the precise biosynthetic pathway for this compound has not been fully elucidated across all organisms, general principles of secondary metabolite synthesis in insects, plants, and fungi provide a strong framework for understanding its origins.

In insects, many pheromones, including alcohols, are derived from fatty acid metabolism. wikipedia.org It is hypothesized that straight-chain alcohols like nonanols are synthesized de novo from the acetate (B1210297) pool, sharing precursors with common fatty acids. nih.gov This process involves a series of enzymatic steps, likely including fatty acid synthases, desaturases, and reductases that produce the final alcohol with high stereospecificity. The production of a suite of related C9 compounds, including 1-nonanol, in the gall-forming fly Eurosta solidaginis points to a common biosynthetic origin from a straight-chain fatty acid precursor, with subsequent, potentially non-specific, mid-chain oxidation and reduction steps. nih.gov

In plants and fungi, secondary metabolites are typically produced through one of several major pathways: the shikimic acid pathway, the mevalonate (B85504) (MVA)/methylerythritol phosphate (B84403) (MEP) pathway, or the polyketide pathway. slu.semdpi.com The shikimate pathway is the source of aromatic amino acids and many phenylpropanoids, while the MVA and MEP pathways produce terpenoids and steroids. slu.se Aliphatic alcohols like 3-nonanol are most likely derived from the polyketide or fatty acid synthesis pathways. Fungi, for example, are known to produce a vast array of volatile organic compounds, and some endophytic fungi have been shown to synthesize important active compounds for their host plants. It is plausible that specific fungal or bacterial endosymbionts are responsible for the production of chiral nonanols observed in some systems. mdpi.com

The primary biosynthetic pathways relevant to the formation of alcohol semiochemicals are summarized below.

PathwayPrecursorsTypical ProductsRelevance to Chiral Nonanols
Fatty Acid / Polyketide SynthesisAcetyl-CoA, Malonyl-CoAFatty acids, aliphatic alcohols, ketonesConsidered the most likely route for the de novo synthesis of the C9 backbone of 3-nonanol in insects and microbes. wikipedia.orgnih.gov
Shikimic Acid PathwayPhosphoenolpyruvate, Erythrose 4-phosphateAromatic amino acids, phenylpropanoidsGenerally produces aromatic compounds, not short-chain aliphatic alcohols. slu.se
Mevalonate (MVA) / MEP PathwayAcetyl-CoA (MVA), Pyruvate, G3P (MEP)Terpenoids, IsoprenoidsProduces compounds based on C5 isoprene (B109036) units, not a straight C9 chain like nonanol. slu.se

Structure-Activity Relationships in Olfactory Receptors (Academic Perspective)

The ability of an organism to distinguish between enantiomers is a classic example of a specific structure-activity relationship and must originate from chiral selectivity at the molecular level. Enantiomers possess identical physical properties such as boiling point and vapor pressure, so any difference in their perceived smell or biological effect is due to their differential interaction with chiral biological macromolecules, namely olfactory receptors (ORs) and odorant-binding proteins (OBPs). nih.govchiralpedia.com

Insect olfactory systems are renowned for their exquisite ability to discriminate between structurally similar compounds, including enantiomers. nih.gov This process begins when an odorant molecule enters the sensillum lymph and binds to an OBP, which is thought to transport the hydrophobic molecule to an OR located on the membrane of an olfactory sensory neuron. nih.govchiralpedia.com Both OBPs and ORs are proteins, which are inherently chiral due to being composed of L-amino acids. The binding pocket of these proteins is therefore a three-dimensional chiral environment.

The differential fit of two enantiomers, such as this compound and (R)-(-)-3-nonanol, into this chiral binding pocket can lead to several outcomes:

One enantiomer binds with high affinity, activating the receptor and triggering a neuronal signal, while the other binds weakly or not at all.

Both enantiomers bind and activate the receptor, but with different potencies, leading to a quantitative difference in response.

The two enantiomers bind to and activate completely different sets of receptors, leading to a qualitative difference in perception or behavior.

One enantiomer acts as an agonist (activator) while the other acts as an antagonist (inhibitor) of the receptor. scribd.com

A well-documented example of this principle in insects involves the chiral alcohol 1-octen-3-ol, a key kairomone for many blood-feeding insects. Olfactory receptor neurons in the maxillary palps of Culex quinquefasciatus mosquitoes show a significantly stronger response to the (R)-enantiomer than the (S)-enantiomer. researchgate.net This demonstrates remarkable enantiomeric discrimination at the peripheral receptor level. Similar specificity has been observed in other insects for different chiral semiochemicals, underscoring that the stereochemistry is a critical component of the chemical "code." While direct electrophysiological studies comparing the activity of this compound and its (R)-enantiomer on specific insect ORs are not broadly available, the established principles of chiral discrimination strongly support the hypothesis that its (S)-configuration is essential for its specific semiochemical functions.

The table below provides examples of differential responses to chiral semiochemicals in insects, illustrating the academic principle of structure-activity relationships in olfaction.

Insect SpeciesCompound (Enantiomers)Observed Differential EffectSource(s)
Culex quinquefasciatus (Mosquito)1-octen-3-olOlfactory neurons are significantly more sensitive to the (R)-enantiomer than the (S)-enantiomer. researchgate.net
Anopheles crucians (Mosquito)1-octen-3-olTraps baited with the (R)-form captured more individuals than those with the (S)-form. researchgate.net
Cis boleti (Beetle)1-octen-3-olExhibited greater attraction to the (S)-form than the (R)-form. researchgate.net
HumansCarvone(S)-(+)-carvone is perceived as spearmint, while (R)-(-)-carvone is perceived as caraway. chiralpedia.com

This high degree of specificity highlights the co-evolutionary relationship between chemical signals and their corresponding receptor systems, a central theme in chemical ecology and sensory biology.

Q & A

Q. What novel catalytic systems enhance the sustainable synthesis of this compound?

  • Methodological Answer : Explore biocatalysis using engineered Candida antarctica lipase B (CAL-B) immobilized on magnetic nanoparticles. Compare turnover numbers (TON) and green metrics (E-factor) to traditional methods. Lifecycle assessment (LCA) evaluates environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.